Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluoro substituent on the biphenyl scaffold. The biphenyl structure is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, which is then esterified to form the ethyl ester. The initial step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The esterification step can be optimized using acid catalysts and azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro-biphenyl derivatives.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The biphenyl scaffold provides a rigid and stable framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:
4’-Amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4’-Amino-3’-chloro-[1,1’-biphenyl]-4-carboxylate: Contains a chloro substituent instead of fluoro, which can influence its chemical and biological properties.
4’-Amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate: Has a methyl group instead of fluoro, affecting its steric and electronic characteristics
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
ethyl 4-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9H,2,17H2,1H3 |
InChI Key |
HPOLNYCFERFOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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